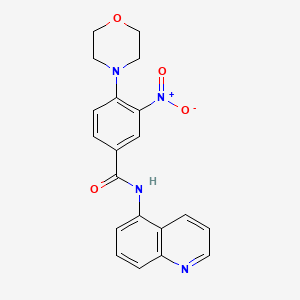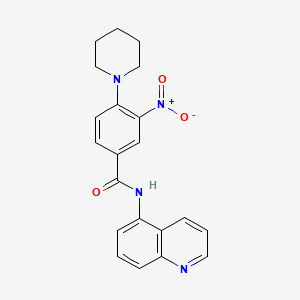
4-morpholin-4-yl-3-nitro-N-quinolin-5-ylbenzamide
概要
説明
4-(4-Morpholinyl)-3-nitro-N-5-quinolinylbenzamide is a complex organic compound that features a morpholine ring, a nitro group, and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-3-nitro-N-quinolin-5-ylbenzamide typically involves multi-step organic reactionsThe final step often involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
4-(4-Morpholinyl)-3-nitro-N-5-quinolinylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The benzamide linkage can be formed or modified through coupling reactions using reagents like EDCI and DMAP.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: EDCI, DMAP, dichloromethane.
Major Products Formed
Reduction: Formation of 4-(4-morpholinyl)-3-amino-N-5-quinolinylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Modified benzamide derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-morpholin-4-yl-3-nitro-N-quinolin-5-ylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Medicine
In medicine, this compound is investigated for its therapeutic properties. Its interactions with cellular pathways and molecular targets are of interest for developing new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
作用機序
The mechanism of action of 4-morpholin-4-yl-3-nitro-N-quinolin-5-ylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and quinoline moiety contribute to the compound’s ability to bind to specific targets, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
Gefitinib: A quinazoline derivative used as a tyrosine kinase inhibitor in cancer treatment.
LY-294002: A morpholine-containing compound that inhibits phosphatidylinositol 3-kinase.
Uniqueness
4-(4-Morpholinyl)-3-nitro-N-5-quinolinylbenzamide is unique due to its combination of a morpholine ring, nitro group, and quinoline moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
4-morpholin-4-yl-3-nitro-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-20(22-17-5-1-4-16-15(17)3-2-8-21-16)14-6-7-18(19(13-14)24(26)27)23-9-11-28-12-10-23/h1-8,13H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKQJMJUQRLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4154947.png)
![4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B4154955.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4154968.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B4154972.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B4154979.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B4154984.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4154987.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4154989.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4155036.png)
![2-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)benzonitrile](/img/structure/B4155048.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4155052.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4155065.png)
![2-(1-adamantyl)-N-[3-chloro-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4155068.png)
